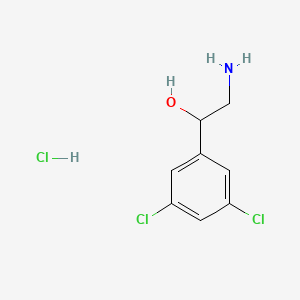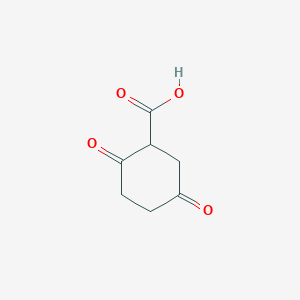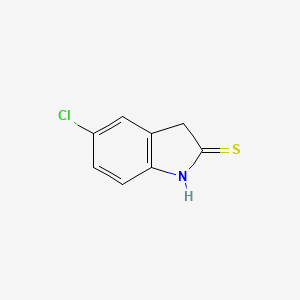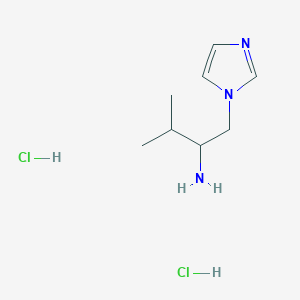![molecular formula C13H8Cl2F3NO B1628653 4-[2,6-Dicloro-4-(trifluorometil)fenoxi]anilina CAS No. 61946-83-6](/img/structure/B1628653.png)
4-[2,6-Dicloro-4-(trifluorometil)fenoxi]anilina
Descripción general
Descripción
4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]aniline is an organic compound with the molecular formula C13H8Cl2F3NO. It is a derivative of aniline, characterized by the presence of dichloro and trifluoromethyl groups attached to the phenoxy ring. This compound is notable for its applications in various fields, including agriculture, pharmaceuticals, and materials science.
Aplicaciones Científicas De Investigación
4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals, such as insecticides and herbicides.
Mecanismo De Acción
Target of Action
It is known to be a key intermediate in the synthesis of certain pesticides , suggesting that its targets may be specific to the pests it is designed to control.
Mode of Action
As an intermediate in the synthesis of pesticides, it likely contributes to the overall efficacy of the final product through its chemical structure and properties .
Biochemical Pathways
Given its role as an intermediate in pesticide synthesis, it may be involved in disrupting essential biochemical pathways in pests, leading to their elimination .
Result of Action
As an intermediate in pesticide synthesis, its contribution to the overall action of the final product is likely significant .
Action Environment
As an intermediate in pesticide synthesis, its effectiveness may be influenced by factors such as temperature, ph, and presence of other chemicals .
Análisis Bioquímico
Biochemical Properties
It is known that this compound can be used in the synthesis of other compounds . The specific enzymes, proteins, and other biomolecules it interacts with are not currently known.
Molecular Mechanism
It is known that this compound can bind to certain biomolecules during the synthesis of other compounds , but the specifics of these binding interactions, any enzyme inhibition or activation, and changes in gene expression are not currently known.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]aniline typically involves the following steps:
Starting Material: The process begins with p-chlorobenzotrifluoride.
Halogenation: The p-chlorobenzotrifluoride undergoes halogenation to introduce chlorine atoms at the 2 and 6 positions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes:
High-Pressure Amination: Using high-pressure reactors to facilitate the amination reaction.
Chlorination: Controlled chlorination reactions to achieve the desired substitution pattern.
Purification: Multiple purification steps, including distillation and crystallization, to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups back to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or nitric acid for oxidation reactions.
Reducing Agents: Like hydrogen gas in the presence of a catalyst for reduction reactions.
Nucleophiles: Including amines and thiols for substitution reactions.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted aniline derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-3,5-dichlorobenzotrifluoride
- 2,6-Dichloro-4-(trifluoromethyl)benzenamine
- 3,5-Dichloro-4-aminobenzotrifluoride
Uniqueness
4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]aniline stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. The presence of both dichloro and trifluoromethyl groups enhances its stability and reactivity, making it a valuable intermediate in various chemical syntheses .
Propiedades
IUPAC Name |
4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F3NO/c14-10-5-7(13(16,17)18)6-11(15)12(10)20-9-3-1-8(19)2-4-9/h1-6H,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLXJSJOFZXMFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=C(C=C(C=C2Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20606063 | |
| Record name | 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20606063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61946-83-6 | |
| Record name | 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20606063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Magnesium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/structure/B1628573.png)







![8-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1628589.png)



